

# A Technical Guide to Monoethyl Glutarate: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: Ethyl hydrogen glutarate

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## Introduction

Monoethyl glutarate, also known as glutaric acid monoethyl ester, is a dicarboxylic acid monoester with the chemical formula  $C_7H_{12}O_4$ .<sup>[1]</sup> It is a colorless to almost colorless clear liquid with a mild, fruity odor.<sup>[2]</sup> This document provides an in-depth technical overview of the physical and chemical properties of monoethyl glutarate, detailed experimental protocols for its synthesis and purification, and a discussion of its applications, particularly in the realm of drug development and as a chemical intermediate. Its low toxicity profile makes it a compound of interest in the cosmetic and pharmaceutical industries.<sup>[2]</sup>

## Physical and Chemical Properties

Monoethyl glutarate possesses a unique combination of a polar carboxylic acid group and a more nonpolar ethyl ester group, which dictates its physical and chemical behavior. A summary of its key properties is presented below.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>4</sub>	[1]
Molecular Weight	160.17 g/mol	[1]
CAS Number	1070-62-8	[1]
Appearance	Colorless to almost colorless clear liquid	[1][2]
Odor	Mild, fruity	[2]
Boiling Point	170 °C at 34 mmHg	
Density	1.11 g/cm <sup>3</sup> (at 20/20 °C)	
Refractive Index	1.44 (at 20 °C)	
Solubility	Soluble in organic solvents such as ethanol and ether; limited solubility in water.[2]	
pKa (predicted for mono-methyl glutarate)	4.62 ± 0.10	[3]

## Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of monoethyl glutarate. Below are the expected spectral characteristics based on its structure and data from its close analog, mono-methyl glutarate.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum of monoethyl glutarate is expected to show distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.25	triplet	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~1.95	quintet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
~2.40	triplet	2H	HOOC-CH <sub>2</sub> -CH <sub>2</sub> -
~2.45	triplet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -COO-
~4.15	quartet	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~11-12	singlet (broad)	1H	-COOH

Note: Predicted chemical shifts are based on standard values and data for mono-methyl glutarate. Actual values may vary depending on the solvent and experimental conditions.

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (ppm)	Assignment
~14	-O-CH <sub>2</sub> -CH <sub>3</sub>
~20	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
~33	HOOC-CH <sub>2</sub> -CH <sub>2</sub> -
~34	-CH <sub>2</sub> -CH <sub>2</sub> -COO-
~61	-O-CH <sub>2</sub> -CH <sub>3</sub>
~173	-COO-
~179	-COOH

## Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying the key functional groups present in monoethyl glutarate.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid)
2980-2850	Medium-Strong	C-H stretch (aliphatic)
1735	Strong	C=O stretch (ester)
1710	Strong	C=O stretch (carboxylic acid)
1300-1000	Medium-Strong	C-O stretch (ester and carboxylic acid)

## Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry of monoethyl glutarate is expected to show a molecular ion peak and characteristic fragment ions.

- Molecular Ion (M<sup>+</sup>): m/z = 160
- Key Fragments:
  - m/z = 115 (Loss of -OC<sub>2</sub>H<sub>5</sub>)
  - m/z = 131 (Loss of -C<sub>2</sub>H<sub>5</sub>)
  - m/z = 87 (Cleavage at the C-C bond alpha to the carboxylic acid)
  - m/z = 73 (McLafferty rearrangement of the ester)

## Experimental Protocols

### Synthesis of Monoethyl Glutarate via Fischer Esterification

This protocol describes the synthesis of monoethyl glutarate from glutaric acid and ethanol using an acid catalyst.

Materials:

- Glutaric acid
- Anhydrous ethanol
- Concentrated sulfuric acid
- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate
- Diethyl ether
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottom flask, combine glutaric acid (1 equivalent) and a molar excess of anhydrous ethanol (e.g., 3-5 equivalents).
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the mass of glutaric acid).
- Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Add diethyl ether to dilute the mixture and wash with water to remove excess ethanol and sulfuric acid.
- Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.

- Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
- Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.
- The crude product contains a mixture of monoethyl glutarate, diethyl glutarate, and unreacted glutaric acid.

## Purification by Fractional Distillation

Procedure:

- Assemble a fractional distillation apparatus.
- Place the crude product from the synthesis step into the distillation flask.
- Heat the flask gently under reduced pressure (vacuum distillation is preferred to lower the boiling points and prevent decomposition).
- Collect the fraction corresponding to the boiling point of monoethyl glutarate (approx. 170 °C at 34 mmHg). Diethyl glutarate will have a higher boiling point.

## Applications in Drug Development

Glutaric acid and its derivatives are increasingly being explored in drug development, primarily for the creation of prodrugs and as linkers in drug delivery systems.

### Monoethyl Glutarate as a Prodrug Moiety

The carboxylic acid group of monoethyl glutarate can be covalently linked to a hydroxyl or amino group of a parent drug molecule to form a prodrug. This strategy can be employed to:

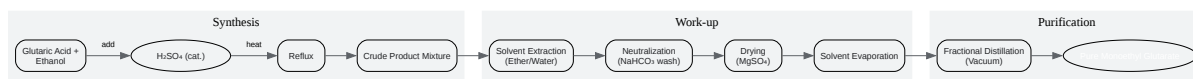
- **Improve Solubility:** The introduction of the glutarate monoester can enhance the aqueous solubility of poorly soluble drugs.
- **Enhance Bioavailability:** By masking polar functional groups, the lipophilicity of a drug can be increased, potentially improving its absorption across biological membranes.
- **Controlled Release:** The ester linkage can be designed to be cleaved by esterase enzymes present in the body, leading to the controlled release of the active drug at the target site.

## Glutarate Linkers in Antibody-Drug Conjugates (ADCs)

The bifunctional nature of glutaric acid (and its derivatives) makes it a suitable linker for connecting an antibody to a cytotoxic drug in an ADC. The carboxylic acid groups can be activated to react with functional groups on both the antibody and the drug. The resulting ester or amide linkages can be designed to be stable in circulation but cleavable within the target cancer cells, releasing the potent drug payload.

## Visualizations

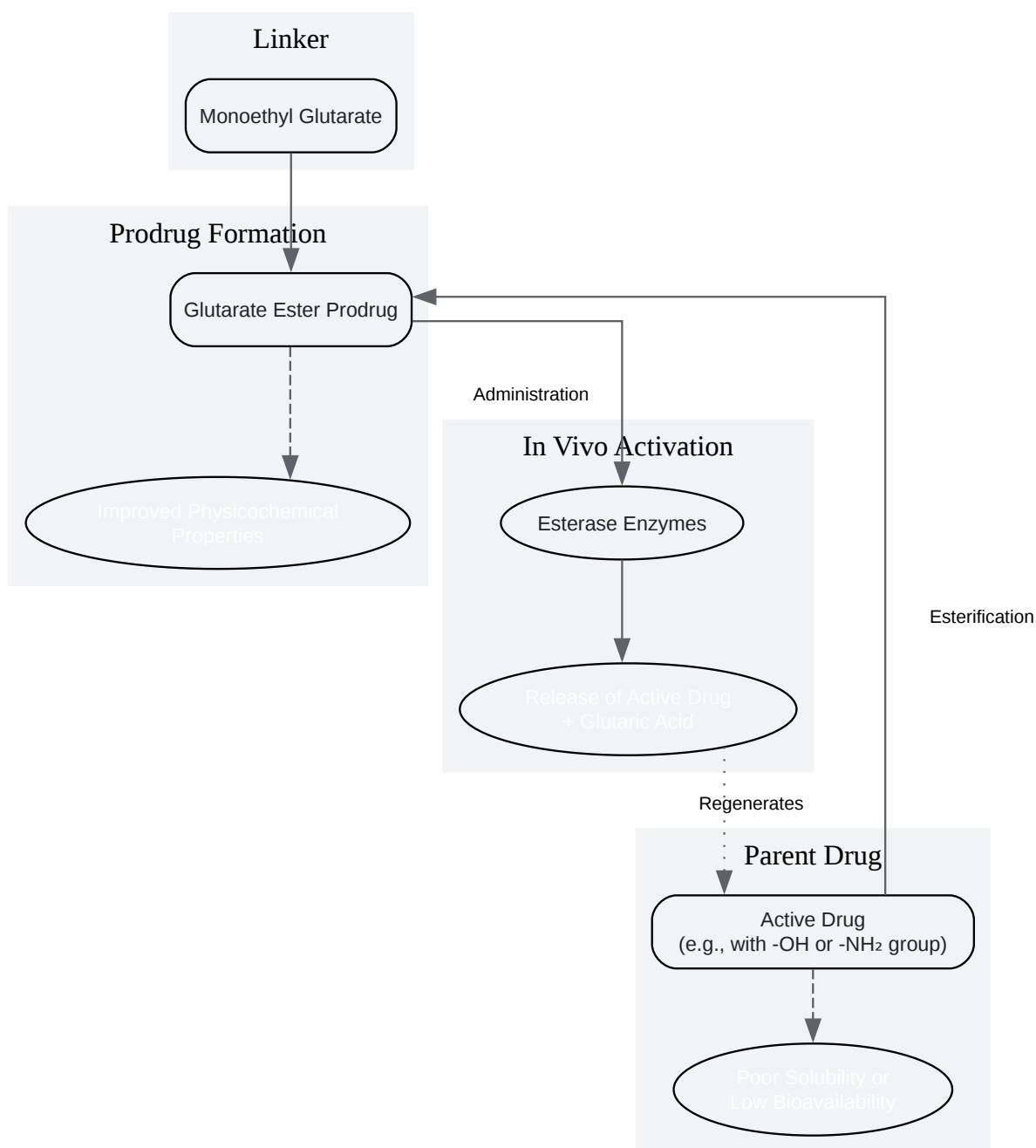
### Experimental Workflow: Synthesis and Purification of Monoethyl Glutarate



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Caption: Workflow for the synthesis and purification of monoethyl glutarate.

### Logical Relationship: Monoethyl Glutarate in Prodrug Design



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Caption: Role of monoethyl glutarate in a prodrug strategy.



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